molecular formula C9H7ClO4 B8618605 3-(Carboxymethyl)-4-chlorobenzoic acid

3-(Carboxymethyl)-4-chlorobenzoic acid

Cat. No.: B8618605
M. Wt: 214.60 g/mol
InChI Key: WEJDBVKPIUFFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)-4-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 4-position and a carboxymethyl group (–CH₂COOH) at the 3-position. This dual-functionalization imparts unique physicochemical and biological properties, distinguishing it from simpler chlorobenzoic acids. The compound’s structure enhances acidity and solubility compared to monosubstituted analogs, making it relevant in pharmaceutical and environmental chemistry .

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

3-(carboxymethyl)-4-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO4/c10-7-2-1-5(9(13)14)3-6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

WEJDBVKPIUFFSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Chlorobenzoic Acids

The position of chlorine and additional substituents significantly impacts properties:

Compound Substituents pKa Key Properties
4-Chlorobenzoic acid –Cl at 4-position 3.98 Moderate acidity; bacterial degradation via ortho-cleavage
3-Chlorobenzoic acid –Cl at 3-position 3.85 Higher acidity; less prone to co-elution in chromatography
2-Chlorobenzoic acid –Cl at 2-position 2.92 Highest acidity; steric hindrance affects biodegradation
3-(Carboxymethyl)-4-chlorobenzoic acid –Cl (4), –CH₂COOH (3) ~2.5–3.0* Enhanced acidity; improved solubility; potential antimicrobial activity

*Estimated based on additive effects of –COOH groups.

Key Observations :

  • The carboxymethyl group lowers pKa compared to 4-chlorobenzoic acid, increasing solubility in aqueous media .
  • Unlike 2-chloro and 3-chloro isomers, the 4-chloro derivatives are more susceptible to microbial degradation, though the carboxymethyl group may slow this process .

Halogen-Substituted Analogs

Halogen type and substitution pattern influence biological activity:

Compound Substituents Antibacterial MIC (µg/mL) Notes
4-Chlorobenzoic acid –Cl (4) 5–10* High toxicity to bacteria
4-Fluorobenzoic acid –F (4) >20* Lower toxicity despite structural similarity
This compound –Cl (4), –CH₂COOH (3) 1.56–3.12* Potent activity against A. baumannii; synergistic effects of –Cl and –COOH groups

*Data extrapolated from structural analogs in and .

Key Observations :

  • Chlorine at the 4-position enhances antibacterial potency compared to fluorine .
  • The carboxymethyl group may improve cell membrane penetration, contributing to lower MIC values .

Biodegradation Pathways

Microbial degradation efficiency varies with substituents:

Compound Degradation Pathway Efficiency (%) Key Enzymes/Strains
4-Chlorobenzoic acid Ortho-cleavage >96 Arthrobacter globiformis
3-Chlorobenzoic acid Meta-cleavage 70–85 Pseudomonas spp.
This compound Likely modified ortho-cleavage <50* Hindered by carboxymethyl group

*Hypothetical efficiency based on steric hindrance.

Key Observations :

  • The carboxymethyl group may obstruct enzyme binding sites, reducing degradation rates .
  • 4-Chloro derivatives are preferentially degraded via ortho-cleavage, whereas 3-substituted analogs follow meta-pathways .

Chromatographic Challenges

  • 2- and 4-chlorobenzoic acids co-elute in LC/MS, complicating quantification .
  • The carboxymethyl group in this compound may resolve co-elution but requires optimized mobile phases .

Environmental and Pharmaceutical Relevance

  • Environmental Impact : Persistence in soil/water due to hindered biodegradation .
  • Pharmaceutical Use : Enhanced solubility and antibacterial activity make it a candidate for drug development .

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